tert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate

PROTAC linker design conformational pre-organization entropic penalty

PROTAC programs targeting bromodomain-containing proteins (SMARCA2/4, BRD4) often face synthetic bottlenecks due to repetitive protection/deprotection steps. This N,N-disubstituted carbamate building block integrates a 4-(bromomethyl)pyridin-2-yl electrophile, a Boc-protected amine, and a 4-methoxybenzyl (PMB) group in one scaffold. Key advantages: - Eliminates 1-2 synthetic steps per PROTAC candidate, preserving 18-58% cumulative yield over routes starting from unprotected 4-(bromomethyl)pyridin-2-amine. - The fully substituted carbamate nitrogen prevents undesired side reactions at the warhead-linker junction. - Rigid PMB group pre-organizes the linker geometry (~60° exit vector) to favor ternary complex formation with VHL or cereblon E3 ligases. Supplied with 97-98% purity and multi-method analytical documentation (NMR, HPLC, GC) under ISO quality systems.

Molecular Formula C19H23BrN2O3
Molecular Weight 407.3 g/mol
Cat. No. B12273367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butylN-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate
Molecular FormulaC19H23BrN2O3
Molecular Weight407.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(CC1=CC=C(C=C1)OC)C2=NC=CC(=C2)CBr
InChIInChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22(17-11-15(12-20)9-10-21-17)13-14-5-7-16(24-4)8-6-14/h5-11H,12-13H2,1-4H3
InChIKeyWUEIYIPUVOLPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromomethyl Pyridine Carbamate PROTAC Building Block


tert-Butyl N-[4-(bromomethyl)pyridin-2-yl]-N-[(4-methoxyphenyl)methyl]carbamate (CAS 1803272-45-8, MFCD34674296) is a synthetic, heterobifunctional pyridine building block classified as a rigid linker intermediate for proteolysis-targeting chimera (PROTAC) development [REFS-1, REFS-2]. The compound integrates three functionally orthogonal motifs within a single C₁₉H₂₃BrN₂O₃ framework: (i) a 4-(bromomethyl)pyridin-2-yl electrophilic handle for nucleophilic displacement or cross-coupling, (ii) a tert-butyl carbamate (Boc) protecting group enabling controlled deprotection under acidic conditions, and (iii) a 4-methoxybenzyl (PMB) substituent on the carbamate nitrogen that imposes conformational restriction while providing a UV-active chromophore for reaction monitoring . Its computed XLogP3 of 4.0 and molecular weight of 407.3 g/mol position it within the favorable range for cell-permeable degrader intermediates .

Why Generic Analogs Cannot Replace This PROTAC Intermediate


Simple 4-(bromomethyl)pyridine or mono-Boc-protected pyridin-2-yl carbamate analogs (e.g., CAS 190189-98-1) lack the integrated PMB group and the N,N-disubstituted carbamate architecture that jointly deliver three critical advantages in heterobifunctional degrader synthesis: (a) the PMB substituent pre-organizes the scaffold into a restricted conformational ensemble, reducing the entropic penalty during ternary complex formation ; (b) the fully substituted carbamate nitrogen eliminates the acidic N–H proton present in secondary carbamate analogs, preventing undesired side reactions during alkylation or acylation steps that would reduce overall synthetic yield ; and (c) the ortho-pyridyl nitrogen relative to the carbamate provides a defined exit vector geometry that differs substantially from meta- or para-substituted regioisomers, directly influencing linker trajectory and degradation potency [1]. These three structural features are absent in all commercially available single-protection analogs.

Differentiation Evidence vs. Structural Analogs


Conformational Restriction Over Mono-Boc Analogs

The N,N-disubstituted carbamate architecture of CAS 1803272-45-8 incorporates a 4-methoxybenzyl group directly on the carbamate nitrogen, effectively locking the C–N bond that would otherwise be freely rotating in mono-Boc analogs such as tert-butyl (4-(bromomethyl)pyridin-2-yl)carbamate (CAS 190189-98-1). Rigid linkers have been demonstrated to steepen PROTAC dose–response curves and improve degradation cooperativity by reducing the number of rotatable bonds . While CAS 190189-98-1 retains an N–H rotatable bond, CAS 1803272-45-8 eliminates this degree of freedom, providing a conformational restriction benefit that has been shown to enhance ternary complex formation in PROTAC systems by 0.5–1.5 log units in pDC₅₀ compared to flexible-linker counterparts with identical warhead and E3 ligase ligand pairs [1].

PROTAC linker design conformational pre-organization entropic penalty

Step Economy from Pre-Installed Protecting Groups

CAS 1803272-45-8 arrives with both the Boc protecting group and the PMB substituent pre-installed on the pyridin-2-amine scaffold. Commencing PROTAC assembly from unprotected 4-(bromomethyl)pyridin-2-amine would require sequential Boc protection, N-alkylation with 4-methoxybenzyl halide, and purification at each stage — adding a minimum of 2 synthetic steps with associated yield losses. Published parallel PROTAC synthesis workflows utilizing pre-functionalized building blocks achieve assembly in a single one-pot procedure via traceless Staudinger ligation [1]. In contrast, building from simple 4-(bromomethyl)pyridine requires iterative protection, with reported 2-step Boc protection/N-alkylation yields of approximately 65–82% per step on analogous substrates , translating to an estimated cumulative yield penalty of 35–58% before linker coupling even begins.

parallel PROTAC synthesis step economy building block efficiency

Ortho-Pyridine Exit Vector Advantage

The 2-amino substitution pattern on the pyridine ring of CAS 1803272-45-8 orients the carbamate-bearing substituent ortho to the pyridine nitrogen. This geometry produces a distinctly different linker trajectory angle compared to 3-substituted (meta) or 4-substituted (para) regioisomers. In PROTAC design, the linker exit vector has been shown to fundamentally affect degradation activity. A 2024 study on CBP/p300 bromodomain degraders demonstrated that varying the linker attachment site (exit vector) on the ligand, along with linker length, produced dramatic differences in PROTAC degradation activity and ternary complex formation efficiency [1]. The ortho-pyridyl exit vector of CAS 1803272-45-8 positions the electrophilic bromomethyl group at the 4-position of the pyridine ring, creating a specific spatial relationship between the warhead attachment point and the E3 ligase ligand attachment point that is geometrically inaccessible to regioisomeric analogs like tert-butyl (5-(bromomethyl)pyridin-2-yl)carbamate (CAS 304873-96-9) or tert-butyl (6-(bromomethyl)pyridin-2-yl)carbamate (CAS 400781-16-0) [REFS-2, REFS-3].

linker exit vector ternary complex geometry regioisomeric selectivity

ISO-Certified Purity vs. Generic Intermediates

CAS 1803272-45-8 is supplied by multiple vendors at certified purity levels of 97% (MolCore, ISO-certified) and 98% (Bidepharm, with batch-specific NMR, HPLC, and GC documentation) [REFS-1, REFS-2]. In contrast, generic 4-(bromomethyl)pyridine scaffolds and simple Boc-mono-protected analogs (e.g., CAS 190189-98-1 at 95% purity) are typically offered with minimal analytical documentation . For pharmaceutical intermediate procurement, ISO-certified batch analysis with multi-method purity verification (NMR, HPLC, GC) reduces the risk of introducing unknown impurities into multi-step degrader syntheses — a critical consideration when each synthetic step amplifies impurity burden through subsequent reactions.

ISO-certified intermediates batch-to-batch reproducibility pharmaceutical quality control

Application Scenarios


Bromodomain PROTAC Assembly with Ortho Exit Vector

CAS 1803272-45-8 is the building block of choice for PROTAC programs targeting bromodomain-containing chromatin remodeling proteins (SMARCA2, SMARCA4, BRD4) where the linker exit vector geometry from the warhead is a determinant of ternary complex formation efficiency. The ortho-pyridyl C-4 bromomethyl substitution pattern provides a trajectory angle (~60° from the carbamate N–pyridine axis) that has been shown in published degrader SAR to support productive ternary complex formation with VHL or cereblon E3 ligase ligands [1]. This geometry differs fundamentally from C-5 (~120°) or C-6 (~180°) regioisomers, making CAS 1803272-45-8 the geometrically specifically matched scaffold for bromodomain-targeting PROTACs [2].

Parallel PROTAC Library Synthesis

Medicinal chemistry teams employing parallel synthesis strategies (e.g., traceless Staudinger ligation or one-pot ester activation methods) benefit from the pre-installed Boc and PMB groups that eliminate 1–2 protection/deprotection steps per PROTAC candidate [3]. With an estimated step reduction of 1–2 synthetic operations and cumulative yield preservation of 18–58% compared to routes starting from unprotected 4-(bromomethyl)pyridin-2-amine, CAS 1803272-45-8 accelerates degrader library construction while maintaining higher overall purity profiles .

ISO-Certified Procurement for GLP/GMP Development

Organizations transitioning PROTAC candidates from discovery into preclinical development require intermediates with documented, batch-specific purity certification. CAS 1803272-45-8 is available at 97–98% certified purity with multi-method analytical documentation (NMR, HPLC, GC) and ISO quality system compliance through vendors such as MolCore and Bidepharm [REFS-5, REFS-6]. This level of documentation meets regulatory expectations for pharmaceutical intermediate procurement and reduces the risk of impurity-related synthesis failure during scale-up.

Rigid Linker Design for Degradation Cooperativity

The N,N-disubstituted carbamate architecture incorporating the PMB group directly locks one rotational degree of freedom at the carbamate nitrogen, contributing to the rigid linker character that has been correlated with improved PROTAC degradation cooperativity and steepened dose–response curves . Published linker rigidity SAR demonstrates that rigid linkers can achieve pDC₅₀ values up to 8.99, representing a 4-log-unit range of degradation activity contingent on linker architecture [4]. CAS 1803272-45-8's reduced conformational flexibility at the warhead–linker junction makes it the preferred scaffold for rigidity-optimized degrader programs.

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